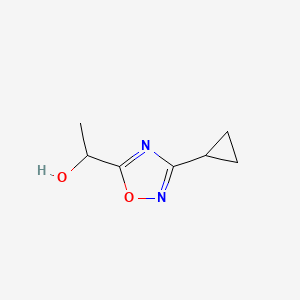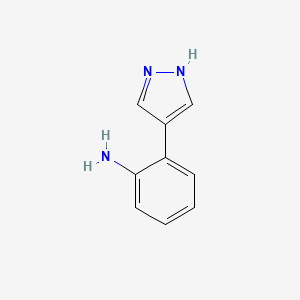
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is 1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, pyrazine derivatives are known for a wide range of biological activities. They have been used as intermediates in the synthesis of various heterocyclic compounds. In a study by Kučerová-Chlupáčová et al. (2008), pyrazine-2-carbonitriles were used as intermediates for the preparation of potential antifungal and antimycobacterial drugs.
Application in Material Sciences
The structural properties of pyrazine-2-carbonitrile derivatives make them suitable for applications in material sciences. In a study by Zhang and Yang (2011), a mononuclear complex using 5-(pyridin-2-yl)pyrazine-2-carbonitrile was synthesized, demonstrating the potential of these compounds in forming complex molecular structures.
Antimicrobial and Antifungal Applications
Some derivatives of pyrazine-2-carbonitrile have been evaluated for their antimicrobial and antifungal properties. A study by Al‐Azmi and Mahmoud (2020) synthesized novel derivatives that were tested as antimicrobial agents.
Catalysis and Green Chemistry
Pyrazine-2-carbonitrile derivatives have been used in the field of catalysis and green chemistry. For instance, Poonam and Singh (2019) developed a novel protocol for synthesizing pyrazole-4-carbonitrile derivatives using a recyclable catalyst, demonstrating the potential of these compounds in sustainable chemical processes.
Potential in Cancer Research
There is ongoing research into the potential application of pyrazine derivatives in cancer research. For example, Nimbalkar et al. (2017) synthesized pyrazole-5-carbonitriles that showed promising anticancer activity against multiple human cancer cell lines.
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOJVMRDCHPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



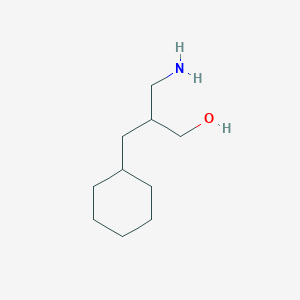
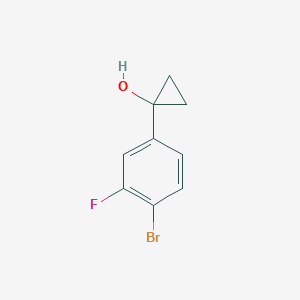
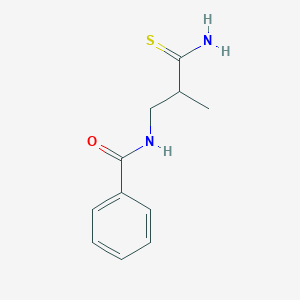
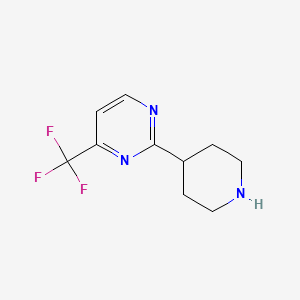
![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)
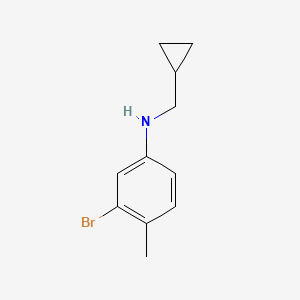
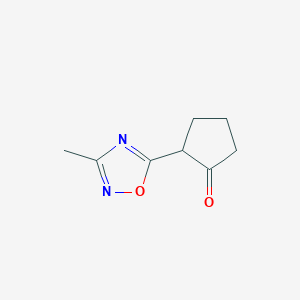

![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)


